molecular formula C12H9NO B062508 2-(Pyridin-3-Yl)Benzaldehyde CAS No. 176690-44-1

2-(Pyridin-3-Yl)Benzaldehyde

Cat. No. B062508
M. Wt: 183.21 g/mol
InChI Key: DTUANRRVVJRTJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Pyridin-3-yl)benzaldehyde and its derivatives involves several efficient methods. For instance, 2-Amino-3-pyridinecarboxaldehyde, a closely related compound, can be synthesized via ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reaction with DMF and acid hydrolysis. This process has been optimized to reduce impurities through the careful selection of base and solvent, highlighting the precision required in synthesis methods (Rivera et al., 2001). Furthermore, innovative approaches in the modification of Hantzsch reactions have led to the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H, 3H)-diones and pyrrolo[1,2-a]indoles, demonstrating the versatility of pyridine derivatives in synthesizing complex heterocyclic frameworks (Dzvinchuk, 2007).

Scientific Research Applications

Application in Antimicrobial Research

  • Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of novel biologically active pyridine derivatives. These derivatives have been tested as antimicrobial agents .
  • Methods of Application or Experimental Procedures: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
  • Results or Outcomes: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans. With maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively, compounds 12a and 15 demonstrated the highest inhibition zone .

Application in Anticancer Research

  • Summary of the Application: Pyridine-containing compounds, including 2-(Pyridin-3-Yl)Benzaldehyde, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .
  • Methods of Application or Experimental Procedures: The synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings has relied on pyridine derivatives . For example, Nicolaou et al. manifested cytotoxic properties in some lines of human cancer cells after he had synthesised pyridine epothilones .
  • Results or Outcomes: Pyridine is a basic heterocyclic organic compound; it exhibited cytotoxic properties against tumour cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Application in Synthesis of Phosphorescent Iridium (III) Complex

  • Summary of the Application: 4-(2-Pyridyl)benzaldehyde, a derivative of 2-(Pyridin-3-Yl)Benzaldehyde, is used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 4-(2-Pyridyl)benzaldehyde as a ligand .
  • Results or Outcomes: The outcome is the synthesis of a novel phosphorescent iridium (III) complex .

Application in Anti-Tubercular Agents

  • Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of anti-tubercular agents .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 2-(Pyridin-3-Yl)Benzaldehyde .
  • Results or Outcomes: The outcome is the synthesis of anti-tubercular agents .

Application in Crystalline Polymorphs

  • Summary of the Application: 2-(Pyridin-3-Yl)Benzaldehyde is used in the synthesis of crystalline polymorphs .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed in the source, but it involves the use of 2-(Pyridin-3-Yl)Benzaldehyde .
  • Results or Outcomes: The outcome is the synthesis of crystalline polymorphs .

Safety And Hazards

The safety information for 2-(Pyridin-3-Yl)Benzaldehyde indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

The future directions for the study of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be developed as potential therapeutic agents due to their antimicrobial, anti-tubercular, and antioxidant activities .

properties

IUPAC Name

2-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUANRRVVJRTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397431
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-Yl)Benzaldehyde

CAS RN

176690-44-1
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176690-44-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 1-bromobenzaldehyde (250 μL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and 3-pyridineboronic acid (289 mg, 2.35 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) were added palladium acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol) under nitrogen. After being stirred at 110° C. overnight, the reaction mixture was filtered. The filtrate was diluted with chloroform, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 95/5) to obtain the title compound as a white powder (250 mg, 64%).
Name
1-bromobenzaldehyde
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JK Laha, KP Jethava, S Patel… - The Journal of Organic …, 2017 - ACS Publications
An unprecedented intramolecular acylation of unactivated pyridines via multiple C(sp 3 /sp 2 )–H functionalizations of a methyl, hydroxymethyl, or aldehyde group has been developed …
Number of citations: 32 pubs.acs.org
ASA Alshreimi - 2016 - search.proquest.com
The development of new and convenient methodologies for the efficient synthesis of heteroaromatic ring systems remains an area of high interest. Oxidative cyclizations with radical or …
Number of citations: 2 search.proquest.com
C Gloaguen, AS Voisin-Chiret… - Journal of medicinal …, 2015 - ACS Publications
Apoptosis control defects such as the deregulation of Bcl-2 family member expression are frequently involved in chemoresistance. In ovarian carcinoma, we previously demonstrated …
Number of citations: 51 pubs.acs.org
S Bhuin, P Sharma, P Chakraborty… - Journal of Materials …, 2023 - pubs.rsc.org
Dual-state emissive fluorogens (DSE-gens) are currently defining their importance as a transpiring tool in biological and biomedical applications. This work focuses on designing and …
Number of citations: 5 pubs.rsc.org
JK Laha, U Gulati, Saima, T Schulte… - The Journal of Organic …, 2022 - ACS Publications
A simple approach for the intramolecular aroylation of electron-rich arenes under mild conditions has been developed. A pH-controlled polarity umpolung strategy can be used to …
Number of citations: 3 pubs.acs.org
M De Pascale, D Iacopetta, M Since… - …, 2020 - Wiley Online Library
Pyridoclax is considered a promising anticancer drug, acting as a protein‐protein interaction disruptor, with potential applications in the treatment of ovarian, lung, and mesothelioma …
BR Kusuma, L Zhang, T Sundstrom… - Journal of medicinal …, 2012 - ACS Publications
Compound 2 (KU-32) is a first-generation novologue (a novobiocin-based, C-terminal, heat shock protein 90 (Hsp90) inhibitor) that decreases glucose-induced death of primary …
Number of citations: 58 pubs.acs.org
D Muszak, E Surmiak, J Plewka… - Journal of medicinal …, 2021 - ACS Publications
We describe a new class of potent PD-L1/PD-1 inhibitors based on a terphenyl scaffold that is derived from the rigidified biphenyl-inspired structure. Using in silico docking, we …
Number of citations: 38 pubs.acs.org
JFM da Silva, AFY Perez, NP de Almeida - RSC advances, 2014 - pubs.rsc.org
A simple methodology that uses a system based on polyurea microencapsulated palladium (PdEnCat 30™) and aryl or (2-pyridyl) MIDA boronates for Suzuki–Miyaura cross-coupling …
Number of citations: 14 pubs.rsc.org
ES Shore - 2016 - search.proquest.com
The opening of the mitochondrial permeability transition pore (MPTP) causes cell death via necrosis in acute pancreatitis (AP) which has no curative drug treatment. Cyclophilin D (CypD…
Number of citations: 4 search.proquest.com

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